molecular formula C10H7NO4 B1609179 4,7-Dihydroxy-3-quinolinecarboxylic acid CAS No. 63463-27-4

4,7-Dihydroxy-3-quinolinecarboxylic acid

Cat. No. B1609179
CAS RN: 63463-27-4
M. Wt: 205.17 g/mol
InChI Key: KSGSZGACXQALEU-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-3-quinolinecarboxylic acid is a chemical compound1. However, there is limited information available about this specific compound. It is related to other compounds such as 4-Hydroxyquinoline-3-carboxylic acid2 and 7-Quinolinecarboxylic acid3, which are used in chemical and genetic engineering of selective ion channel-ligand interactions3.



Synthesis Analysis

There is no specific information available on the synthesis of 4,7-Dihydroxy-3-quinolinecarboxylic acid. However, related compounds such as quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases4. The structural build-up of the synthesized compounds was based on the spectro-analytical data4.



Molecular Structure Analysis

The molecular structure of 4,7-Dihydroxy-3-quinolinecarboxylic acid is not explicitly mentioned in the search results. However, related compounds such as 4-Hydroxyquinoline-3-carboxylic acid have a molecular weight of 189.172.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4,7-Dihydroxy-3-quinolinecarboxylic acid. However, related compounds such as quinoline-4-carboxylic acid are involved in reactions that lead to the formation of potent inhibitors of alkaline phosphatases4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dihydroxy-3-quinolinecarboxylic acid are not explicitly mentioned in the search results. However, related compounds such as 4-Hydroxyquinoline-3-carboxylic acid have a melting point of 268-273 °C2.


Safety And Hazards

The safety and hazards associated with 4,7-Dihydroxy-3-quinolinecarboxylic acid are not explicitly mentioned in the search results. However, related compounds such as 4-Hydroxyquinoline-3-carboxylic acid are classified as Acute Tox. 4 Oral, indicating that they may be harmful if swallowed2.


Future Directions

There is no specific information available on the future directions of research or applications involving 4,7-Dihydroxy-3-quinolinecarboxylic acid. However, related compounds such as quinoline-4-carboxylic acid derivatives are being explored for their therapeutic potential4.


properties

IUPAC Name

7-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-5-1-2-6-8(3-5)11-4-7(9(6)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGSZGACXQALEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212885
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydroxy-3-quinolinecarboxylic acid

CAS RN

63463-27-4
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63463-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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